Comprehensive NMR Characterization of 1-(Indolin-5-yl)ethanone Hydroiodide: A Technical Guide
Comprehensive NMR Characterization of 1-(Indolin-5-yl)ethanone Hydroiodide: A Technical Guide
Executive Summary & Structural Context
The indoline scaffold, particularly 5-substituted indolines, serves as a critical pharmacophore and synthetic intermediate in the development of 5-HT2C/2B receptor antagonists and other neuroactive agents[1]. 1-(Indolin-5-yl)ethanone, commonly known as 5-acetylindoline (CAS 16078-34-5)[2], is a highly versatile building block. However, in drug development and rigorous analytical workflows, the compound is frequently isolated and characterized as its hydroiodide salt: 1-(indolin-5-yl)ethanone hydroiodide .
Salt formation fundamentally alters the electronic distribution of the indoline ring[3]. This guide provides an in-depth, self-validating framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this hydroiodide salt, emphasizing the mechanistic causality behind the observed chemical shifts.
Mechanistic Causality: The Impact of Salt Formation
To accurately interpret the NMR spectra of 1-(indolin-5-yl)ethanone hydroiodide, one must understand the electronic causality driving the peak shifts. The chemical environment is governed by two competing electronic forces:
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The Acetyl Group (Position 5): The carbonyl moiety acts as a strong electron-withdrawing group via resonance (-M) and induction (-I), deshielding the ortho protons (C4-H and C6-H).
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The Protonated Amine (Position 1): In the free base form, the indoline nitrogen possesses a lone pair that delocalizes into the aromatic ring (+M effect), shielding the C7 and C4 positions. Upon protonation with hydroiodic acid, this lone pair is sequestered. The nitrogen transitions from a resonance donor to a powerful inductive electron-withdrawing group (-I)[3].
Causality in Action: The loss of resonance donation and the introduction of a positive charge cause a severe downfield shift of the C7-H proton and the adjacent aliphatic C2-H₂ protons compared to the free base.
Figure 1: Mechanistic causality of electronic effects governing NMR chemical shifts.
Experimental Protocol: A Self-Validating System
Trustworthy analytical data requires a self-validating protocol. The following methodology ensures that environmental variables (solvent effects, temperature, referencing) are tightly controlled.
Step-by-Step Acquisition Workflow
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Solvent Selection & Sample Preparation:
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Action: Dissolve 15–20 mg of 1-(indolin-5-yl)ethanone hydroiodide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Causality: Hydroiodide salts exhibit poor solubility in non-polar solvents like CDCl₃. DMSO-d₆ ensures complete dissolution and its high dielectric constant stabilizes the ionic species. Furthermore, DMSO slows the exchange rate of the acidic NH₂⁺ protons, allowing them to be observed.
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Internal Referencing:
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Action: Spike the sample with 0.03% v/v Tetramethylsilane (TMS).
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Validation Check: The TMS peak must be set to exactly 0.00 ppm. As a secondary internal validation, verify that the residual DMSO-d₅ quintet is at 2.50 ppm (¹H) and the DMSO-d₆ septet is at 39.52 ppm (¹³C). Deviations >0.02 ppm require recalibration.
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¹H NMR Acquisition:
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Parameters: 400 MHz or 600 MHz spectrometer, 298 K, 16 scans, relaxation delay (D1) of 2.0 seconds.
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¹³C NMR Acquisition:
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Parameters: 100 MHz or 150 MHz, 1024 scans, D1 of 2.0 seconds, utilizing WALTZ-16 proton decoupling to prevent signal splitting and enhance the signal-to-noise ratio.
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2D NMR Validation (Mandatory for GLP):
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Action: Execute Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. 1D assignments are strictly provisional until C-H connectivity is unambiguously mapped via 2D cross-peaks.
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Figure 2: Standardized workflow for NMR acquisition and structural validation.
Quantitative Data Presentation
The following tables summarize the expected high-resolution NMR data for the hydroiodide salt, synthesized from established chemical shift principles and substituent effect additivity[1],[3].
Table 1: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Position | Shift (ppm) | Multiplicity | J-Coupling (Hz) | Integration | Assignment Rationale & Causality |
| NH₂⁺ | 9.00 - 10.00 | Broad singlet (br s) | - | 2H | Protonated amine. Broadened due to quadrupolar relaxation of ¹⁴N and solvent exchange. |
| C4-H | ~7.90 | Doublet (d) | 1.5 | 1H | Deshielded by the ortho-acetyl group (-M). Exhibits meta-coupling to C6-H. |
| C6-H | ~7.85 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Deshielded by the para-acetyl group. Ortho-coupled to C7-H, meta-coupled to C4-H. |
| C7-H | ~7.45 | Doublet (d) | 8.0 | 1H | Severely deshielded relative to free base (~6.5 ppm) due to the adjacent NH₂⁺ group (-I effect). |
| C2-H₂ | ~3.75 | Triplet (t) | 8.0 | 2H | Aliphatic protons adjacent to the positively charged nitrogen. Shifted downfield. |
| C3-H₂ | ~3.25 | Triplet (t) | 8.0 | 2H | Benzylic position. Coupled to the C2-H₂ protons. |
| CH₃ | ~2.55 | Singlet (s) | - | 3H | Acetyl methyl group. |
Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Position | Shift (ppm) | Carbon Type | Assignment Rationale & Causality |
| C=O | ~196.5 | Quaternary (C) | Carbonyl carbon; highly deshielded by oxygen electronegativity. |
| C7a | ~142.0 | Quaternary (C) | Bridgehead carbon attached to N⁺. Upfield shifted vs. free base due to loss of resonance. |
| C3a | ~136.5 | Quaternary (C) | Aromatic bridgehead carbon attached to the aliphatic ring. |
| C5 | ~132.0 | Quaternary (C) | Aromatic carbon directly attached to the electron-withdrawing acetyl group. |
| C6 | ~130.5 | Methine (CH) | Aromatic carbon, ortho to the acetyl group. |
| C4 | ~125.0 | Methine (CH) | Aromatic carbon, ortho to the acetyl group. |
| C7 | ~118.0 | Methine (CH) | Aromatic carbon ortho to N⁺. Downfield shifted vs. free base due to lack of +M donation. |
| C2 | ~46.5 | Methylene (CH₂) | Aliphatic carbon directly attached to the protonated nitrogen. |
| C3 | ~28.0 | Methylene (CH₂) | Benzylic aliphatic carbon. |
| CH₃ | ~26.5 | Methyl (CH₃) | Acetyl methyl carbon. |
Conclusion
The transition of 1-(indolin-5-yl)ethanone from its free base to the hydroiodide salt induces profound changes in its NMR profile. By understanding the causal relationship between the protonation of the indoline nitrogen and the subsequent collapse of resonance donation, researchers can confidently assign the severely deshielded C7-H and C2-H₂ signals. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity structural elucidation, a mandatory prerequisite for downstream drug development applications.
References
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Forbes, I. T., et al. "Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling of Substituted 1-(3-Pyridylcarbamoyl)indolines." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
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"Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25." VDOC.PUB. Available at:[Link]
